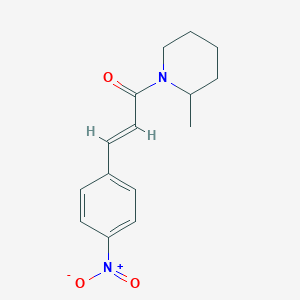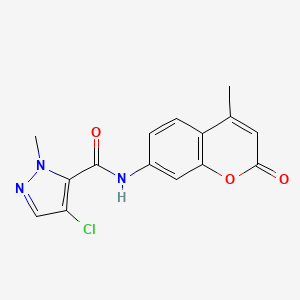![molecular formula C16H22N6O B5497382 N2-(3-METHOXYPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5497382.png)
N2-(3-METHOXYPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(3-METHOXYPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its triazine ring, which is a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-METHOXYPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 3-methoxyaniline under controlled conditions to form the intermediate product. This intermediate is then reacted with piperidine and formaldehyde to introduce the piperidinylmethyl group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N2-(3-METHOXYPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The piperidinylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the triazine ring can produce a partially or fully reduced triazine compound.
Applications De Recherche Scientifique
N2-(3-METHOXYPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N2-(3-METHOXYPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenyl and piperidinylmethyl groups can enhance binding affinity and selectivity, making the compound effective in its intended applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N2-(3-HYDROXYPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE
- N2-(3-CHLOROPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
N2-(3-METHOXYPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the triazine ring with the methoxyphenyl and piperidinylmethyl groups provides a distinct set of properties that can be leveraged in various applications.
Propriétés
IUPAC Name |
2-N-(3-methoxyphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-23-13-7-5-6-12(10-13)18-16-20-14(19-15(17)21-16)11-22-8-3-2-4-9-22/h5-7,10H,2-4,8-9,11H2,1H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTRIXKIXATLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-benzyl-3-ethyl-1-[(4-methoxy-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5497311.png)
![methyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5497319.png)
![N-benzyl-N'-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}sulfamide](/img/structure/B5497335.png)
![1-(1-{[6-(1H-indol-5-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5497352.png)
![(2R*,3S*,6R*)-5-(2-methoxy-2-methylpropanoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5497362.png)
![N-(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)-N-methylacetamide](/img/structure/B5497368.png)
![1-methyl-N-[(4-methyl-1H-benzimidazol-2-yl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5497375.png)
![{2-bromo-4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5497384.png)
![N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-(methylamino)acetamide](/img/structure/B5497388.png)
![N'-(4-fluorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5497391.png)


![6-{3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl}pyridazin-3(2H)-one](/img/structure/B5497398.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(2-methoxy-2-methylpropanoyl)piperidine](/img/structure/B5497413.png)
